molecular formula C6H7BrO4 B1284091 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66145-20-8

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1284091
CAS RN: 66145-20-8
M. Wt: 223.02 g/mol
InChI Key: VOYYXPWHYIYFMR-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of 1,3-dioxane with potential applications in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of closely related 1,3-dioxane derivatives, which can be used to infer properties and reactivity patterns that may be relevant to 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Synthesis Analysis

The synthesis of related cage-like dioxane structures has been demonstrated through the Diels-Alder dimerization of brominated cyclopentadienone derivatives, followed by deacetalization and base-promoted rearrangement processes . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was determined to have a chair conformation with equatorial orientation of substituents . This information is valuable for predicting the conformational preferences of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, which may also favor a chair conformation due to the steric demands of the substituents.

Chemical Reactions Analysis

The reactivity of 1,3-dioxane derivatives can be quite diverse. For example, selective hydrogenation of the exocyclic double bond in 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been achieved using sodium borohydride . This indicates that the double bonds in dioxane derivatives can be chemically modified, which could be relevant for the functionalization of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxane derivatives can be influenced by their molecular structure. For instance, the presence of substituents can affect the crystal packing and hydrogen bonding patterns, as seen in the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione . The bromine atom in 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione could similarly influence its physical properties, such as solubility and melting point, as well as its reactivity in electrophilic substitution reactions.

Scientific Research Applications

Synthesis Techniques

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione plays a pivotal role in various synthesis techniques. For instance, it is involved in the efficient synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, employing neutral conditions and offering high yields with environmental friendliness (Jin et al., 2006). Additionally, it is integral in producing 6-bromo-4-iodoquinoline, an important intermediate for numerous biologically active compounds (Wang et al., 2015).

Structural Analysis

The compound is frequently used to understand molecular and crystal structures. Detailed structural analysis has been performed, utilizing techniques like X-ray diffraction to elucidate the molecular conformation and crystal packing of derivatives of this compound (Coppernolle et al., 2010). Such studies offer insights into the molecular interactions and stability of these structures.

Chemical Reactions and Properties

In the realm of chemical reactions, this dione has been explored for its behavior in various contexts. Research includes understanding the fate of carbonyl-18O in the rearrangement of acyloxycarbene to a 1,2-dione (Brown et al., 1983) and studying its reaction with tert-butyl isocyanide in the presence of primary or secondary amines (Yavari et al., 2003). These studies highlight its reactivity and potential applications in synthetic chemistry.

properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYYXPWHYIYFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565310
Record name 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

66145-20-8
Record name 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NN Pesyan, A Gharib, M Behroozi, A Shokr - Arabian Journal of Chemistry, 2017 - Elsevier
Reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with various aldehydes in the presence of cyanogen bromide and triethylamine leads to the selective and efficient …
Number of citations: 6 www.sciencedirect.com
E Kashani, N Noroozi Pesyan, T Tunç… - Journal of the Chinese …, 2015 - Wiley Online Library
Reaction of 2,2‐dimethyl‐1,3‐dioxane‐4,6‐dione (Meldrum’s acid) with various solid aldehydes in the presence of cyanogen bromide and solid sodium ethoxide (EtONa) leads to the …
Number of citations: 8 onlinelibrary.wiley.com
VA Nikolaev, VV Shevchenko, MS Platz… - Russian journal of …, 2006 - Springer
Photochemical decomposition of 2,2-dialkyl-5-diazo-1,3-dioxane-4,6-diones in the presence of pyridine, methanol, or dimethyl sulfide as carbene traps involves mainly the Wolff …
Number of citations: 26 link.springer.com
NG White, A Caballero, PD Beer - CrystEngComm, 2014 - pubs.rsc.org
Two new bis-haloimidazolium macrocycles are described, containing either chloro or iodoimidazolium heterocycles. Crystal structure determinations of these macrocycles as their …
Number of citations: 15 pubs.rsc.org
OV Kayukova, YS Kayukov, AN Nikolaev… - Russian journal of …, 2004 - Springer
Reaction of tetracyanoethylene with bromo derivatives of compounds possessing an activated methylene group underlies a convenient procedure for the preparation of cyclopropane …
Number of citations: 8 link.springer.com
K Nikoofar, Y Shahedi - Current Organic Chemistry, 2017 - ingentaconnect.com
Meldrum's acid, a white solid which was prepared for the first time by Andrew Norman in 1908, is a versatile and efficient motif in chemistry. The rigid structure, low steric hindrance, in …
Number of citations: 8 www.ingentaconnect.com
AC Lavoie - 1981 - search.proquest.com
Vinyl sulfides incorporating a number of representative functional groups were prepared from carbonyl compounds and via cycloadditions. An alternate preparation of vinyl sulfides …
Number of citations: 2 search.proquest.com

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